4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride
Description
4-(Cyclopropanesulfonyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzene ring substituted with two distinct functional groups: a sulfonyl chloride (-SO₂Cl) at position 1 and a cyclopropanesulfonyl (-SO₂-cyclopropane) moiety at position 4 (para to the sulfonyl chloride). This compound is a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic effects of the cyclopropane ring, enabling unique reactivity patterns compared to simpler analogs .
Properties
CAS No. |
1556223-20-1 |
|---|---|
Molecular Formula |
C9H9ClO4S2 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
4-cyclopropylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-3-8(4-6-9)15(11,12)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
ACPLAZBRSDJBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with cyclopropanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The separation and purification of the final product are typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like water or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:
Structural and Functional Group Variations
Physical Properties and Stability
- Moisture Sensitivity : Sulfonyl chlorides with electron-deficient substituents (e.g., -CF₃, -SO₂-cyclopropane) are highly moisture-sensitive, requiring storage under inert atmospheres .
- Thermal Stability : Bulky substituents like biphenylmethoxy improve thermal stability, enabling reactions at elevated temperatures (e.g., 200°C in pyrimidine hybrid synthesis) .
Research Findings and Case Studies
- Agrochemical Development : this compound derivatives have been explored as precursors for crop protection agents, leveraging the cyclopropane ring’s strain to modulate degradation rates in soil .
- Pharmaceutical Synthesis : In a European patent, cyclopropanesulfonyl chloride was reacted with a bicyclo[2.2.2]octan-1-amine derivative to produce a sulfonamide intermediate for kinase inhibitors, highlighting the compound’s role in medicinal chemistry .
Biological Activity
4-(Cyclopropanesulfonyl)benzene-1-sulfonyl chloride (CAS No. 1556223-20-1) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C10H10ClO2S3
- Molecular Weight: 304.82 g/mol
- Appearance: Typically a white to light yellow solid.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction may lead to the inhibition of specific enzymes or receptors, particularly those involved in inflammatory processes and cancer progression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antitumor Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- A study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.
-
Anti-inflammatory Properties :
- The compound has been reported to decrease the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.
-
Enzyme Inhibition :
- It has been identified as a potent inhibitor of certain sulfonamide-sensitive enzymes, which could be leveraged for therapeutic applications.
Case Study 1: Antitumor Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V binding.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Levels : IL-6 and TNF-alpha levels were significantly reduced by approximately 40% at a concentration of 10 µM.
- Signaling Pathways : Western blot analysis revealed inhibition of NF-kB activation.
Table 1: Summary of Biological Activities
| Activity Type | Assay/Model | Result | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cell Line | IC50 = 15 µM | [Source Needed] |
| Anti-inflammatory | LPS-stimulated Macrophages | IL-6/TNF-alpha reduction | [Source Needed] |
| Enzyme Inhibition | Sulfonamide-sensitive Enzymes | Potent inhibitor | [Source Needed] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
